molecular formula C9H15ClN2O2 B7921647 N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide

Cat. No.: B7921647
M. Wt: 218.68 g/mol
InChI Key: ZDEZHNMARFVALT-QMMMGPOBSA-N
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Description

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is a chiral chemical building block featuring a pyrrolidine scaffold substituted with a reactive chloroacetamide group. This specific stereochemistry is often critical for binding to biological targets. The chloroacetyl moiety acts as an electrophile, making this compound a valuable intermediate for researchers to synthesize more complex molecules via nucleophilic substitution reactions. It is commonly used in medicinal chemistry for the development of potential therapeutic agents, particularly in constructing enzyme inhibitors or receptor ligands where the (S)-configuration at the pyrrolidine ring can confer high target specificity. As a key synthetic precursor, its applications extend to the preparation of compound libraries for high-throughput screening and the exploration of structure-activity relationships (SAR). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-7(13)11-6-8-3-2-4-12(8)9(14)5-10/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEZHNMARFVALT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Acylation

The synthesis typically begins with L-proline or its derivatives due to their inherent (S)-configuration. L-prolinamide (pyrrolidine-2-carboxamide) serves as a common precursor, as demonstrated in industrial-scale processes for related compounds. Chloroacetyl chloride is employed as both an acylating agent and solvent, enabling a one-pot reaction that minimizes intermediate isolation. For example, L-prolinamide reacts with excess chloroacetyl chloride in polar aprotic solvents like N,N-dimethylformamide (DMF) at 0–5°C, forming (S)-N-chloroacetyl-pyrrolidine-2-carboxamide. This intermediate’s high polarity complicates purification, necessitating streamlined processes to avoid yield losses.

One-Pot Synthesis Approaches

A telescoped synthesis—where multiple reactions occur sequentially without isolating intermediates—is advantageous for industrial applications. In one protocol, L-prolinamide and chloroacetyl chloride undergo acylation followed by dehydration in a single reactor. The chloroacetyl chloride acts as a dual-purpose reagent, facilitating both the acylation of the pyrrolidine nitrogen and the dehydration of the carboxamide group. This method eliminates the need for Vilsmeier reagents (e.g., POCl₃/DMF), simplifying waste management and improving safety. After reaction completion, excess chloroacetyl chloride is removed via vacuum distillation, and the crude product is extracted with dichloromethane.

Functionalization of the Pyrrolidine Ring

Introducing the acetamide-substituted methyl group at position 2 requires modifying the pyrrolidine’s side chain. A plausible route involves:

  • Reduction of L-proline to pyrrolidin-2-ylmethanol : Catalytic hydrogenation or borohydride reduction converts L-proline’s carboxylic acid group to a hydroxymethyl moiety.

  • Conversion to a halide : Treating the alcohol with thionyl chloride or PBr₃ yields (S)-pyrrolidin-2-ylmethyl chloride or bromide.

  • Nucleophilic substitution with acetamide : Reacting the halide with potassium acetamide in a polar solvent introduces the acetamide group, forming (S)-pyrrolidin-2-ylmethyl acetamide.

  • Final acylation : The pyrrolidine nitrogen is acylated with chloroacetyl chloride under controlled conditions (0–5°C, inert atmosphere) to yield the target compound.

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. DMF and dichloromethane are preferred for their ability to dissolve both polar intermediates and non-polar reagents. Maintaining temperatures below 5°C during acylation prevents side reactions such as over-acylation or racemization. For dehydration steps, elevated temperatures (20–30°C) are tolerated once the initial exothermic reaction subsides.

Stoichiometry and Reagent Purity

Using a 2.5:1 molar ratio of chloroacetyl chloride to L-prolinamide ensures complete acylation and minimizes unreacted starting material. Anhydrous conditions are mandatory to avoid hydrolysis of chloroacetyl chloride to glycolic acid, which would deactivate the reagent.

Purification Techniques

Crude product purification involves sequential liquid-liquid extraction and distillation. After quenching the reaction with aqueous carbonate solutions (e.g., K₂CO₃), the organic phase containing the product is separated and washed with water. Rotary evaporation removes dichloromethane, leaving a residue that is further purified via recrystallization from tetrahydrofuran (THF) or acetone. Chromatographic methods, though effective, are avoided in industrial settings due to scalability challenges.

Analytical Characterization

The final product is characterized using:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the (S)-configuration and absence of racemization. Key signals include δ 4.3–4.5 ppm (pyrrolidine N–CH₂–Cl) and δ 2.0 ppm (acetamide methyl).

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (210 nm) assesses purity, typically exceeding 98%.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies the molecular ion peak at m/z 247.1 [M+H]⁺.

Industrial-Scale Considerations

Large-scale production prioritizes cost-efficiency and safety. The one-pot method reduces equipment footprint and processing time, while in-situ distillation of chloroacetyl chloride enhances solvent recovery (>90%) . Waste streams are neutralized with aqueous bases to mitigate environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chloroacetyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of amide or thioester derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific biological pathways, particularly in enzyme inhibition and receptor modulation.

Case Study: Research has indicated that derivatives of this compound can be designed to selectively inhibit certain enzymes involved in disease processes, which could lead to novel therapeutic agents for conditions such as cancer and neurodegenerative diseases.

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. Its functional groups enable a variety of chemical reactions, including nucleophilic substitutions and amide bond formations.

Example Reactions:

  • Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield carboxylic acids and amines.

Biological Studies

This compound is also employed in biological studies to investigate its interactions with biological targets such as proteins and nucleic acids. Understanding these interactions can provide insights into its potential therapeutic effects.

Research Findings: Studies have shown that the compound can interact with specific protein targets, leading to changes in their activity, which may be harnessed for therapeutic purposes.

Industrial Applications

In industrial settings, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications in specialty chemicals and materials science.

Industrial Use Cases:

  • Development of polymer additives that enhance material properties.
  • Utilization in the production of agrochemicals where specific reactivity is required.

Mechanism of Action

The mechanism by which N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

2-Chloro-N-isopropyl-N-((S)-1-Methyl-pyrrolidin-2-ylmethyl)-acetamide

  • Molecular Formula : C₁₂H₂₂ClN₂O
  • Key Substituents :
    • Isopropyl group on the acetamide nitrogen.
    • 1-Methyl-pyrrolidine ring (S-configuration).
  • The 1-methyl-pyrrolidine substituent may reduce conformational flexibility, altering binding kinetics in biological systems.

S70254 (2-Iodo-acetamide Derivative)

  • Molecular Formula: Not explicitly stated ().
  • Key Substituents :
    • Iodo-acetyl group instead of chloro-acetyl.
    • Naphthalen-1-yl and methoxy-pyrrolo[3,2-b]pyridine moieties.
  • Bulkier aromatic substituents may limit bioavailability due to steric hindrance.

DFL20656 (Merck Compound 14)

  • Key Features: Tetrahydrofuran and methoxybenzyl groups. Cyanoacetamide and biphenylcarboxylate moieties.
  • Comparison: The tetrahydrofuran and aromatic systems suggest enhanced binding to hydrophobic pockets in enzymes or receptors, contrasting with the target compound’s simpler pyrrolidine scaffold . Cyanoacetamide’s electron-withdrawing nature may increase reactivity compared to chloro-acetamide.

Pharmacological and Physicochemical Properties

Compound Chlorine Reactivity Lipophilicity (Predicted) Stereochemical Influence
Target Compound Moderate (Cl as leaving group) Moderate High (S-configuration enhances target specificity)
2-Chloro-N-isopropyl-...-acetamide Similar High (isopropyl group) Moderate (S-configuration retained)
S70254 Low (iodine less reactive) Low (bulky aromatics) Not specified
  • Chloro vs. Iodo : Chloro-acetyl derivatives balance reactivity and stability, whereas iodo analogues may be preferred in radiolabeling but pose synthetic challenges .
  • Lipophilicity : Isopropyl and methyl groups () increase logP values, influencing ADME profiles .

Notes

Stereochemistry : The (S)-configuration in the target compound may confer higher binding affinity to chiral targets compared to racemic mixtures.

Substituent Effects : Isopropyl and methyl groups enhance lipophilicity but may reduce aqueous solubility, impacting formulation.

Biological Activity

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is a synthetic compound with notable biological activities, particularly in the realms of antibacterial and antifungal properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C11H19ClN2O2
  • Molar Mass : 246.73 g/mol
  • CAS Number : 1353997-03-1

The compound features a pyrrolidine ring substituted with a chloroacetyl group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Enterococcus faecalis8.33 - 23.15 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Candida albicans16.69 - 78.23 µM

These findings indicate that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within microbial cells. The chloroacetyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of critical enzymatic functions necessary for microbial survival .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Antibacterial Efficacy : A study reported that this compound demonstrated complete bacterial death against S. aureus and E. coli within an eight-hour exposure period .
  • Fungal Inhibition : Another investigation revealed that the compound exhibited significant antifungal activity against C. albicans, with MIC values indicating robust inhibitory effects .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrrolidine structure can enhance or diminish biological activity, emphasizing the importance of structural integrity for antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis is typically employed:

Pyrrolidine functionalization : Introduce the chloro-acetyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using 2-chloroacetyl chloride in dichloromethane with a base like triethylamine) .

Acetamide coupling : React the intermediate with acetic anhydride or acetyl chloride, ensuring stereochemical control by using chiral catalysts or enantioselective conditions .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity.

  • Optimization : Adjust reaction temperature (0–25°C), stoichiometry (1.2–1.5 equivalents of acylating agents), and solvent polarity to minimize side reactions. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the compound’s structural and stereochemical integrity?

  • Key Techniques :

TechniqueApplicationExample Data Source
1H/13C NMR Assign stereochemistry and confirm substituent positionsChemical shifts for pyrrolidine protons (δ 3.1–3.8 ppm) and acetamide carbonyl (δ 170–172 ppm)
ESI-HRMS Verify molecular formula (e.g., C10H15ClN2O2)m/z calculated: 230.0821; observed: 230.0825
X-ray crystallography Resolve absolute (S)-configurationCrystal structure with CCDC deposition number (e.g., CCDC 1234567)
  • Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to separate enantiomers .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay systems for this compound?

  • Methodology :

Purity Validation : Perform HPLC-MS to detect trace impurities (e.g., residual solvents or diastereomers) that may interfere with assays .

Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity assays) to confirm target engagement.

Stereochemical Reanalysis : Re-examine the compound’s configuration via circular dichroism (CD) or vibrational circular dichroism (VCD) if batch-to-batch variability is observed .

  • Case Study : In a study on pyrrolidine-based inhibitors, conflicting IC50 values were traced to racemization during storage; stability studies under inert atmospheres resolved the issue .

Q. What computational methods predict the metabolic stability of the chloro-acetyl group in physiological environments?

  • Approaches :

  • Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics of the chloro-acetyl moiety in aqueous buffers (pH 7.4) using software like GROMACS .
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolytic cleavage to identify susceptible bonds .
  • In Silico Metabolism Prediction : Tools like MetaSite or GLORY predict Phase I/II metabolites, highlighting potential glutathione conjugation sites .
    • Experimental Validation : Correlate computational results with in vitro liver microsome assays to assess hydrolysis rates .

Q. How can crystallography be leveraged to study this compound’s binding mode with target proteins?

  • Workflow :

Co-crystallization : Soak the compound into protein crystals (e.g., enzymes like N-acetylglucosaminidase) and collect diffraction data (resolution ≤2.0 Å) .

Structure Refinement : Use PHENIX or CCP4 to model ligand-protein interactions, focusing on hydrogen bonds (e.g., acetamide carbonyl with catalytic residues) .

Validation : Check electron density maps (2Fo-Fc) to confirm ligand occupancy and orientation .

  • Challenge : Low solubility may require co-solvents (e.g., DMSO ≤5%) or crystal seeding techniques .

Data Contradiction and Troubleshooting

Q. What strategies mitigate conflicting results in stability studies under varying pH conditions?

  • Methodology :

  • pH-Rate Profiling : Conduct kinetic studies at pH 2–10 to identify degradation hotspots (e.g., chloro-acetyl hydrolysis at pH >8) .
  • Stabilization : Add antioxidants (e.g., BHT) or lyophilize the compound to reduce hydrolytic degradation .
    • Example : A related acetamide derivative showed 90% degradation at pH 8 within 24 hours; formulation with cyclodextrins improved stability by 40% .

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